2-(4-methylphenyl)-N-phenylquinoline-4-carboxamide
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Overview
Description
2-(4-methylphenyl)-N-phenylquinoline-4-carboxamide is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, a phenyl group, and a 4-methylphenyl group. It is known for its unique photophysical properties and has been extensively studied for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-phenylquinoline-4-carboxamide can be achieved through several methods, including the Pfitzinger reaction, Skraup quinoline synthesis, and Friedlander synthesis. The Pfitzinger reaction involves the reaction of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The Skraup quinoline synthesis and Friedlander synthesis involve the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-N-phenylquinoline-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction reactions.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives with additional functional groups, while reduction may yield amine derivatives.
Scientific Research Applications
2-(4-methylphenyl)-N-phenylquinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe to detect and measure specific molecules or ions in chemical systems.
Biology: The compound’s photophysical properties make it useful in biological imaging and diagnostics.
Industry: The compound is used in the development of materials with specific optical properties, such as sensors and light-emitting devices.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-phenylquinoline-4-carboxamide involves its interaction with molecular targets and pathways in biological systems. The compound’s photophysical properties allow it to interact with specific molecules, leading to changes in fluorescence that can be measured and analyzed. This interaction is often used in imaging and diagnostic applications to detect the presence of specific biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds have similar structural features and are used for their antimicrobial and anti-inflammatory activities.
(4-nitrophenyl)sulfonyltryptophan: This compound is another example of a heterocyclic organic compound with unique properties and applications.
Uniqueness
2-(4-methylphenyl)-N-phenylquinoline-4-carboxamide is unique due to its specific combination of a quinoline core, phenyl group, and 4-methylphenyl group. This structure imparts distinct photophysical properties that make it highly valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
2-(4-methylphenyl)-N-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c1-16-11-13-17(14-12-16)22-15-20(19-9-5-6-10-21(19)25-22)23(26)24-18-7-3-2-4-8-18/h2-15H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHGBTXRFXMVLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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